

# Olorofim mechanism of action dihydroorotate dehydrogenase inhibitor

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## Compound Focus: Olorofim

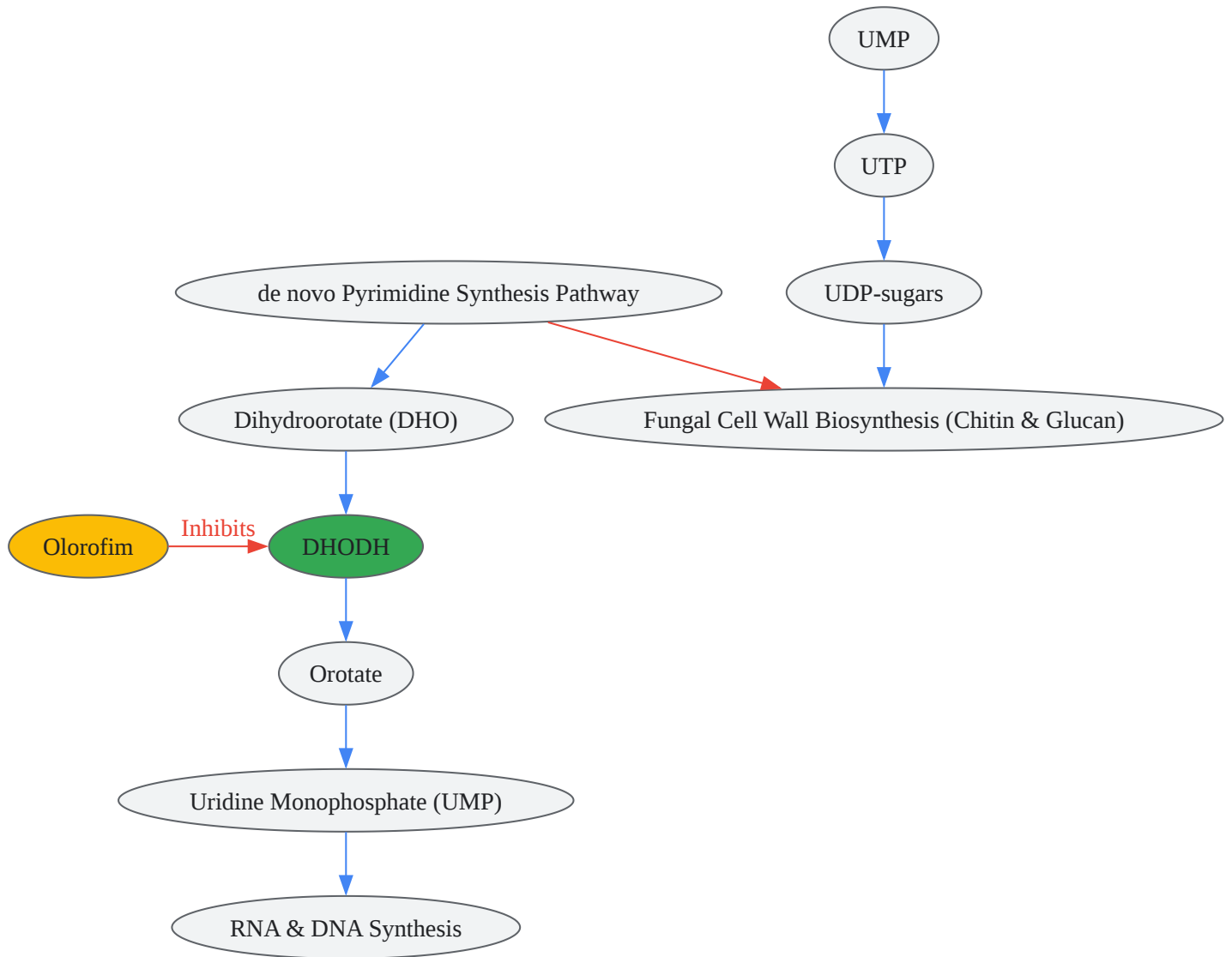
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## Mechanism of Action: A Detailed Look

The core of **olorofim**'s action lies in its targeted inhibition of a critical metabolic pathway. The sequence below details this process.



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Figure: **Olorofim** inhibits DHODH, blocking pyrimidine synthesis and fungal cell wall formation.

**Olorofim**'s consequences are profound. It prevents the germination of fungal conidia (spores) and inhibits the polarized growth of hyphae, which is essential for tissue invasion [1]. Prolonged exposure leads to severe

morphological abnormalities, including hyphal swelling and eventual cell lysis [1]. The activity of **olorofim** can be reversed in laboratory settings by adding high concentrations ( $\geq 5$  mM) of exogenous pyrimidines, confirming its target-specific action. However, the concentration of pyrimidines in human serum ( $\sim 15$   $\mu$ M) is far too low to counteract its effect in patients, ensuring its efficacy *in vivo* [1].

## Structural Basis and Species Selectivity

**Olorofim** demonstrates remarkable fungal selectivity due to structural differences between fungal and human DHODH.

- **Target Structure:** Fungal DHODH is a Class II enzyme located in the inner mitochondrial membrane. It features an N-terminal helical domain that forms a channel where ubiquinone, a cofactor essential for the enzyme's reaction, enters [1].
- **Inhibition Site:** **Olorofim** binds reversibly within this N-terminal channel, physically blocking ubiquinone from accessing its binding site and preventing the re-oxidation of the enzyme's flavin mononucleotide (FMNH<sub>2</sub>) cofactor, a step critical for the conversion of DHO to orotate [1].
- **Basis for Selectivity:** The amino acid sequence of human DHODH is only approximately 30% identical to its fungal counterpart [1] [2]. This low homology results in a significant structural difference in the binding channel, which makes human DHODH about **2000-fold less sensitive** to inhibition by **olorofim** [1]. This large selectivity window is the foundation for its anticipated clinical safety.

## Antifungal Spectrum and Resistance

**Olorofim**'s activity spectrum is defined by its unique mechanism and the presence of its target in different fungi.

Feature	Description
<b>Spectrum of Activity</b>	Active against a broad range of moulds and dimorphic fungi, including <i>Aspergillus</i> species, <i>Lomentospora prolificans</i> , <i>Scedosporium</i> spp., and <i>Coccidioides</i> [1].
<b>Lack of Activity</b>	Lacks activity against yeasts (e.g., <i>Candida</i> ) and fungi in the order Mucorales, as their DHODH enzymes have structural variations that prevent olorofim binding [1] [3].

Feature	Description
Resistance Mutations	Single amino acid substitutions in the DHODH enzyme (e.g., G119C, H116R, V200E) can confer high-level resistance to olorofim [4]. These often show cross-resistance to the agrochemical fungicide ipflufenquin [4].
Resistance Reversal	Exogenous uridine ( $\geq 5$ mM) can reverse the antifungal effect <i>in vitro</i> , confirming the on-target mechanism [1].

## Key Experimental Evidence and Protocols

The characterization of **olorofim**'s mechanism rests on a foundation of robust *in vitro* and biochemical assays.

- **In Vitro Susceptibility Testing (MIC Determination)**

- **Purpose:** To determine the minimum inhibitory concentration (MIC) of **olorofim** against specific fungal pathogens.
- **Protocol:** The standard EUCAST broth microdilution method is used [3]. Fungal spores or cells are exposed to serial dilutions of **olorofim** in a microtiter plate. After incubation, the MIC is visually determined as the lowest concentration that produces 100% growth inhibition [3].
- **Key Finding:** **Olorofim** exhibits potent activity against *Aspergillus fumigatus* with MICs as low as 0.075 mg/L, including against strains resistant to azoles [1] [4].

- **Biochemical DHODH Enzyme Inhibition Assay**

- **Purpose:** To directly measure the inhibition of the purified AfDHODH enzyme by **olorofim**.
- **Protocol:** The enzymatic activity of DHODH is monitored, typically by following the reduction of a co-substrate or the production of orotate. **Olorofim** is added at varying concentrations, and the  $IC_{50}$  (concentration that inhibits 50% of enzyme activity) is calculated.
- **Key Finding:** **Olorofim** is a potent inhibitor of AfDHODH with an  $IC_{50}$  of  $44 \pm 10$  nM, demonstrating significantly weaker inhibition of human DHODH [1] [2].

- **Molecular Dynamics (MD) Simulations**

- **Purpose:** To model and visualize the interaction between **olorofim** and the AfDHODH protein at an atomic level, especially in the absence of a crystalized structure.
- **Protocol:** A 3D model of AfDHODH is constructed using homology modeling (e.g., with AlphaFold2). **Olorofim** is docked into the predicted binding site, and the complex is subjected

to nanosecond-scale MD simulations to assess binding stability and identify key interacting residues [2].

- **Key Finding:** Simulations confirm that **olorofim** binds stably in the ubiquinone channel of AfDHODH, primarily through hydrophobic interactions, and helps explain the structural basis for resistance-conferring mutations [2].

## Drug Combination Interactions

Understanding how **olorofim** interacts with other antifungals is crucial for clinical application. A summary of *in vitro* combination studies is shown in the table below.

Antifungal Class	Example Drug	Interaction with Olorofim
Mould-active Azoles	Voriconazole, Posaconazole	Unidirectional antagonism; azole MICs unchanged, olorofim MICs may increase but remain within wild-type susceptible range [3].
Polyenes	Amphotericin B	Antagonism observed (e.g., in <i>A. niger</i> ) [3].
Echinocandins	Caspofungin	Indifference [3].
Allylamines	Terbinafine	Indifference [3].
Yeast-active Azoles	Fluconazole	Indifference; no impact on azole's anti- <i>Candida</i> activity [3].

## Conclusion for Research and Development

**Olorofim** represents a significant advancement in antifungal drug discovery. Its novel mechanism sidesteps common resistance to azoles, making it a vital tool for treating resistant mould infections. Key considerations for its use and future development include:

- **Clinical Monitoring:** Be vigilant for the emergence of resistance, particularly through mutations in the *pyrE* gene (encoding DHODH), especially in agricultural settings where DHODH-inhibitor fungicides are used [4].

- **Combination Therapy:** Use with caution in combination with mould-active azoles due to potential antagonism, though the clinical relevance of this *in vitro* finding is still being evaluated [3].
- **Future Research:** The success of **olorofim** validates fungal DHODH as a superb drug target. Ongoing efforts using computational methods like virtual screening are discovering new inhibitor scaffolds with potent activity against AfDHODH, paving the way for next-generation therapies [2].

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